N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide
Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide is a heterocyclic carboxamide compound featuring a thiophene backbone substituted with a furan-2-ylmethyl group and a tetrahydropyran-4-yl moiety. Its structure combines three distinct heterocycles: thiophene (a sulfur-containing aromatic ring), furan (an oxygen-containing ring), and tetrahydropyran (a six-membered oxygen heterocycle in its saturated form).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(12-5-9-20-11-12)16(10-14-2-1-6-19-14)13-3-7-18-8-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHCKEMZEPRIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the tetrahydro-2H-pyran-4-yl intermediate: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of intermediates: The furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl intermediates are then coupled with thiophene-3-carboxylic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan, tetrahydropyran, or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key compounds with shared motifs:
Sulfonamide vs. Carboxamide Functional Groups
A critical distinction lies in the functional group attached to the tetrahydropyran moiety. For example, 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide (6a) () is a sulfonamide derivative with a pyrimidine-dione substituent. Unlike the target carboxamide, sulfonamides like 6a often exhibit enhanced hydrogen-bonding capabilities due to their sulfonyl group, which may improve binding to biological targets such as enzymes or receptors. However, carboxamides like the target compound may offer greater metabolic stability due to reduced susceptibility to hydrolysis compared to sulfonamides .
Heterocyclic Substituent Effects
- Furan vs. In contrast, 6a’s pyrimidine-dione substituent introduces a planar, electron-deficient ring that may enhance interactions with hydrophobic enzyme pockets.
- Tetrahydropyran Role : Both compounds share the tetrahydropyran-4-yl group, which contributes to improved solubility and bioavailability by introducing a polar, yet conformationally restricted, oxygen atom.
Herbicidal Activity
Compound 6a was synthesized as part of a herbicidal ureidopyrimidine series (), suggesting that analogs with tetrahydropyran and sulfonamide groups may target plant-specific enzymes like acetolactate synthase (ALS).
Structural and Physicochemical Comparison Table
Biological Activity
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a tetrahydropyran moiety, and a thiophene carboxamide group. Its molecular formula is with a molecular weight of approximately 273.34 g/mol. The unique structural characteristics may contribute to its diverse interactions with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways.
- Receptor Modulation : It interacts with various receptors, potentially affecting signaling pathways related to inflammation and pain.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological properties of similar compounds, providing insights into the potential efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of thiophene carboxamides showed significant cytotoxic effects against cancer cell lines, indicating potential for further development in cancer therapeutics.
- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can reduce inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be relevant for neurodegenerative disorders.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| Similar Thiophene Derivative A | High | Moderate | Low |
| Similar Thiophene Derivative B | Low | High | Moderate |
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps, including:
- Formation of Thiophene Carboxamide : This can be achieved through the reaction of thiophene derivatives with appropriate amine sources under acidic conditions.
- Coupling Reaction : The final product is formed by coupling the thiophene carboxamide with furan and tetrahydropyran derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
